molecular formula C19H21F2N3O B10935012 2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B10935012
M. Wt: 345.4 g/mol
InChI Key: IBSJUNIXVPUXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide typically involves multiple steps, starting with the formation of the cyclopenta[c]pyrazole ring. This can be achieved through a series of cyclization reactions, often involving the use of difluoromethylation reagents to introduce the difluoromethyl group . The reaction conditions generally require the use of radical initiators and specific catalysts to ensure the successful formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These processes often utilize advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide
  • 2-[3-(Methyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

Uniqueness

The presence of the difluoromethyl group in 2-[3-(Difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]-N~1~-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide distinguishes it from similar compounds. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C19H21F2N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H21F2N3O/c20-19(21)18-14-8-4-10-16(14)24(23-18)11-17(25)22-15-9-3-6-12-5-1-2-7-13(12)15/h1-2,5,7,15,19H,3-4,6,8-11H2,(H,22,25)

InChI Key

IBSJUNIXVPUXAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN3C4=C(CCC4)C(=N3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.